

A Technical Guide to the Fundamental Characteristics of Tellurium-125

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Compound of Interest

Compound Name: Tellurium-125

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core nuclear properties, production, and primary applications of the stable nuclide **Tellurium-125** (^{125}Te). It is intended to serve as a vital resource for professionals in research and drug development who leverage the unique characteristics of this isotope, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Nuclear Properties of Tellurium-125

Tellurium-125 is a naturally occurring, stable isotope of tellurium, distinguished by its nuclear properties that make it highly valuable for various spectroscopic techniques.^[1] It is one of eight natural isotopes of tellurium.^[2] A summary of its fundamental characteristics is presented in the tables below.

General and Nuclear Properties

The following table outlines the fundamental nuclear and atomic properties of the **Tellurium-125** nuclide. This data is essential for understanding its behavior in magnetic fields and its utility in spectroscopic analysis.

Property	Value
Atomic Number (Z)	52[2]
Mass Number (A)	125[2]
Neutron Number (N)	73[2]
Natural Abundance	7.07%[2][3][4]
Stability	Stable[1][2]
Atomic Mass (Da)	124.9044307[2][5]
Nuclear Spin (I)	1/2[2][6]
Parity	+
Nuclear g-factor	-1.7770102[2]
Quadrupole Moment (barns)	0[2][7]

Note on Spin and Parity: With an odd number of neutrons (73), the nuclear spin of ^{125}Te is a half-integer value (1/2). The positive parity is determined by the shell model configuration of its nucleons. The spin of 1/2 and zero quadrupole moment result in sharp NMR signals, which is highly advantageous for high-resolution studies.

NMR-Specific Properties

Tellurium-125 is an important nucleus for NMR spectroscopy due to its spin of 1/2, which results in narrow spectral lines. Its properties relevant to NMR are detailed below.

Property	Value
Magnetic Dipole Moment ($\mu/\mu\text{N}$)	-0.8885051(4)[5][8]
Gyromagnetic Ratio (γ)	-8.5087 x 10^7 rad T $^{-1}$ s $^{-1}$ [8]
Resonance Frequency (ν_0)	13.5446 MHz at 1 T[8]
Relative Sensitivity (vs. ^1H)	0.03219[8]
Common NMR Standard	(CH $_3$) $_2$ Te (Dimethyl telluride)[7][9]

Isotopic Relationships and Production

The ^{125}Te Isomer: Tellurium-125m

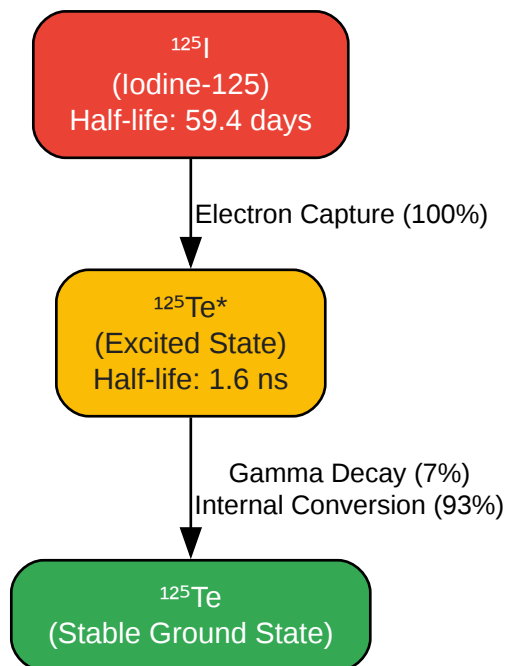
Tellurium-125 has a metastable isomer, $^{125\text{m}}\text{Te}$, which decays to the stable ^{125}Te ground state.

Property	Value
Half-life	57.4 days[7][10]
Decay Mode	Internal Transition (IT)[10]
Daughter Nuclide	^{125}Te (100%)[10]
Spin and Parity	11/2-[7]

Formation from Precursors

The stable ^{125}Te nuclide is the decay product of several radioactive isotopes. Most notably, it is formed via the electron capture of Iodine-125 (^{125}I), an isotope widely used in radioimmunoassays and brachytherapy.[9][11][12]

The decay pathway from ^{125}I to ^{125}Te is a key consideration in applications where ^{125}I is used as a radiolabel.

Decay Pathway to Stable ^{125}Te 

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*Decay of Iodine-125 to stable **Tellurium-125**.*

Production and Enrichment

Tellurium-125 is a naturally occurring isotope and is commercially available in its natural abundance.[2] For applications requiring higher concentrations, such as specific NMR experiments to enhance sensitivity, isotopic enrichment is employed. Enrichment can be achieved through methods like gas ultracentrifugation.[13] Enriched ^{125}Te is available commercially, typically as a metal powder or tellurium dioxide (TeO_2).[2]

Key Experimental Applications and Methodologies

The unique nuclear properties of ^{125}Te make it a powerful tool for researchers, primarily in NMR spectroscopy and to a lesser extent, in Mössbauer spectroscopy.

Tellurium-125 Nuclear Magnetic Resonance (NMR) Spectroscopy

^{125}Te NMR is a highly effective technique for the structural elucidation of organotellurium compounds and for studying their chemical environment.^{[2][7]} The spin of 1/2 and the large chemical shift range (over 4000 ppm) provide high-resolution spectra that are very sensitive to changes in the electronic structure around the tellurium atom.^{[3][7]} This sensitivity is particularly valuable in drug development for characterizing novel therapeutic agents containing tellurium.

This protocol outlines the standard procedure for acquiring a one-dimensional ^{125}Te NMR spectrum of a small molecule, such as a novel organotellurium compound for drug discovery.

1. Sample Preparation:

- **Compound Quantity:** Weigh 10-50 mg of the tellurium-containing compound. The required amount depends on the compound's molecular weight and solubility.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is highly soluble (e.g., CDCl_3 , DMSO-d_6 , C_6D_6). The volume should be approximately 0.6-0.7 mL to achieve a sample depth of at least 4.5 cm in a standard 5 mm NMR tube.^[12]
- **Dissolution:** Dissolve the sample completely in the deuterated solvent within a small vial. Gentle vortexing or sonication may be required.
- **Filtration:** To ensure magnetic field homogeneity and prevent spectral artifacts, filter the solution to remove any particulate matter. This can be done by passing the solution through a Pasteur pipette plugged with cotton or glass wool directly into the NMR tube.^{[6][12]}
- **Reference Standard:** Dimethyl telluride ($(\text{CH}_3)_2\text{Te}$) is the common reference standard for ^{125}Te NMR.^[7] It can be added as an internal standard or referenced externally.

2. NMR Spectrometer Setup and Calibration:

- **Tuning and Matching:** Tune and match the NMR probe to the resonance frequency of ^{125}Te (e.g., ~158 MHz on an 11.74 T spectrometer).^[7]

- Locking and Shimming: Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

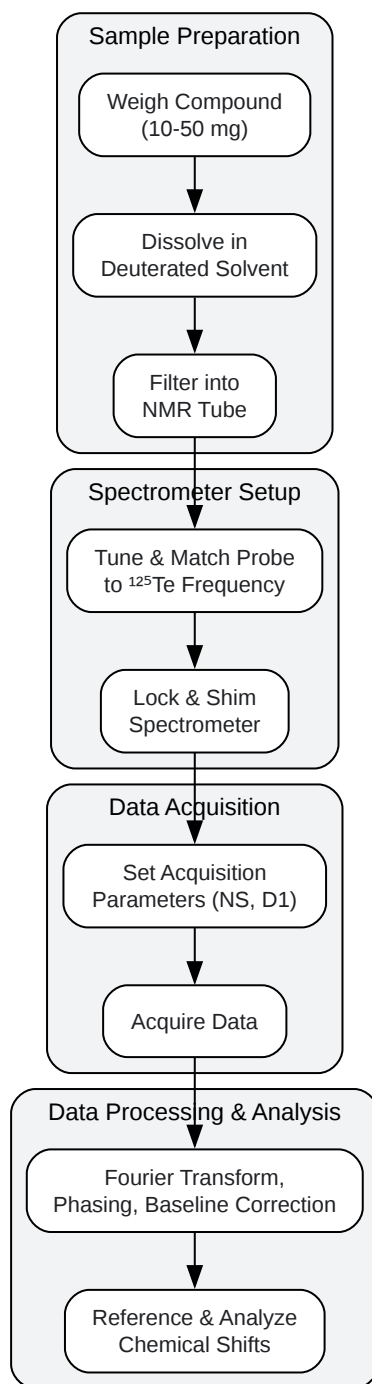
3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse (zg) or a pulse sequence with proton decoupling (zgpg30 or similar) is typically used.
- Spectral Width: Set a wide spectral width (e.g., 200-300 kHz) to encompass the large chemical shift range of ^{125}Te .
- Acquisition Time (AQ): Typically set between 0.5 to 1.0 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is common. The T1 relaxation time for ^{125}Te can range from 1 to 30 seconds, so a longer delay may be needed for quantitative analysis. [\[7\]](#)
- Number of Scans (NS): Due to the low gyromagnetic ratio and natural abundance of ^{125}Te , a large number of scans (from several hundred to many thousands) is often required to achieve an adequate signal-to-noise ratio.
- Temperature: Maintain a constant temperature (e.g., 298 K) as ^{125}Te chemical shifts can be temperature-dependent. [\[7\]](#)

4. Data Processing:

- Fourier Transform: Apply an exponential multiplication (line broadening) of 1-10 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration.
- Referencing: Reference the spectrum to the chemical shift of the standard (e.g., $(\text{CH}_3)_2\text{Te}$ at 0 ppm).

The following diagram illustrates the typical workflow for this experimental process.

Experimental Workflow for ^{125}Te NMR Analysis[Click to download full resolution via product page](#)

Workflow for ^{125}Te NMR from sample preparation to analysis.

Tellurium-125 Mössbauer Spectroscopy

Mössbauer spectroscopy using the 35.5 keV gamma transition of ^{125}Te is another, albeit less common, application.[14] This technique provides information about the electronic environment, oxidation state, and chemical bonding at the tellurium nucleus.[5] It is particularly useful for studying solid-state materials, including inorganic tellurides and tellurium-containing complexes.[1][10]

- **Source:** A source containing a parent radionuclide that decays to the excited state of ^{125}Te is required. Often, Iodine-125 is used. The source is oscillated at various velocities to Doppler shift the energy of the emitted gamma rays.
- **Absorber:** The sample under investigation, containing ^{125}Te , acts as the absorber. It is typically cooled to cryogenic temperatures (e.g., liquid helium temperature) to increase the recoil-free fraction (the Mössbauer effect).
- **Detector:** A gamma-ray detector measures the transmission of gamma rays through the sample as a function of the source velocity.
- **Spectrum:** The resulting Mössbauer spectrum plots gamma-ray transmission versus source velocity. The key parameters extracted are the isomer shift, which relates to the s-electron density at the nucleus, and the quadrupole splitting, which arises from the interaction of the nuclear quadrupole moment with an electric field gradient.

This technique is complementary to NMR, providing specific insights into the solid-state electronic structure of tellurium-containing materials.

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